molecular formula C20H23N3O2S2 B3017369 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1252846-23-3

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B3017369
CAS No.: 1252846-23-3
M. Wt: 401.54
InChI Key: JCVINIOLDBDQMC-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3-methylbutyl substituent at position 3, a sulfanyl group at position 2, and an acetamide moiety substituted with a 4-methylphenyl group. Its molecular formula is C₂₂H₂₅N₃O₂S₂, with a molecular weight of 451.58 g/mol. The thienopyrimidinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-13(2)8-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-6-4-14(3)5-7-15/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVINIOLDBDQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, cytotoxic, and pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N3_3O2_2S2_2
  • Molecular Weight : 436.0 g/mol
  • CAS Number : 1252928-34-9

The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities, particularly in the realm of pharmaceuticals.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial properties. For instance, a related compound showed:

  • Minimum Inhibitory Concentration (MIC) : Ranging from 0.004 to 0.03 mg/mL against various Gram-positive and Gram-negative bacteria.
  • Minimum Bactericidal Concentration (MBC) : Values between 0.008 and 0.06 mg/mL were reported for effective compounds against pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Antimicrobial Efficacy

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
Compound C0.0110.020Escherichia coli

These findings suggest that the thieno[3,2-d]pyrimidine scaffold contributes to enhanced antibacterial activity through structural modifications.

Cytotoxicity Studies

Cytotoxicity assessments in human cell lines are crucial for evaluating the safety profile of new compounds. In studies involving normal fetal lung fibroblast MRC-5 cells:

  • Compounds exhibited no significant cytotoxic effects at concentrations up to 10μM10\mu M, with cell viability remaining above 91% compared to control groups.
  • Only one derivative showed slight inhibition at higher concentrations, indicating a relatively safe profile for therapeutic applications .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the thieno[3,2-d]pyrimidine moiety interacts with specific bacterial enzymes or cellular targets, disrupting essential physiological processes.

Pharmacological Potential

Given its promising antibacterial properties and low cytotoxicity, this compound may serve as a lead candidate for further development into antimicrobial agents. The structure–activity relationship (SAR) studies indicate that modifications in the substituents can significantly influence biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the thienopyrimidinone core and the acetamide side chain. Below is a detailed comparison:

Compound Core Substituents Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target compound: 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 3-(3-methylbutyl) N-(4-methylphenyl) 451.58 High lipophilicity (logP ~3.8 predicted); potential kinase inhibition due to sulfanyl-acetamide motif .
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide 3-butyl, pyrido-fused core N-(2-chloro-4-methylphenyl) 483.99 Increased steric bulk; chloro substituent may enhance binding to hydrophobic pockets .
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3-methyl, 7-phenyl N-(4-butylphenyl) 463.61 Extended alkyl chain (butylphenyl) improves solubility; phenyl at C7 may modulate π-π interactions .
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-(4-methylphenyl), 6,7-dihydro core N-[4-(trifluoromethoxy)phenyl] 507.56 Trifluoromethoxy group enhances metabolic stability and electronegativity .

Key Observations:

Substituent Effects on Bioactivity :

  • The 3-methylbutyl group in the target compound balances lipophilicity and steric hindrance compared to the shorter butyl chain in or the aromatic 4-methylphenyl in .
  • Electron-withdrawing groups (e.g., Cl in , CF₃O in ) improve binding affinity to polar enzyme pockets, while alkyl chains (e.g., butylphenyl in ) enhance solubility .

Synthesis Methodology: The target compound likely follows a pathway similar to ’s diazonium coupling procedure, where a cyanoacetamide intermediate reacts with a diazonium salt to form the hydrazinylidene-acetamide linkage .

Physicochemical Properties :

  • Melting Points : Analogs with bulky substituents (e.g., 7-phenyl in ) show higher melting points (>270°C), suggesting stronger crystal lattice interactions .
  • Spectral Data : IR spectra of related compounds confirm characteristic C=O (1660–1665 cm⁻¹) and C≡N (2210–2215 cm⁻¹) stretches, while ¹H-NMR signals for aromatic protons and exchangeable NH groups align with structural features .

Research Findings and Hypothetical Structure-Activity Relationships (SAR)

While direct biological data for the target compound are unavailable, insights can be drawn from analogs:

  • Kinase Inhibition : The sulfanyl-acetamide motif is common in kinase inhibitors (e.g., Bcr-Abl, EGFR). Substitutions like 4-methylphenyl may enhance selectivity for tyrosine kinases .
  • Antimicrobial Potential: Thienopyrimidinones with lipophilic chains (e.g., 3-methylbutyl) exhibit activity against Gram-positive bacteria, likely via membrane disruption .
  • Metabolic Stability : The trifluoromethoxy group in reduces oxidative metabolism, suggesting that similar electron-withdrawing groups in the target compound could improve pharmacokinetics .

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